2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step chemical process. Starting from commercially available reagents, several synthetic routes can be employed. One common route might involve the initial preparation of the 1-benzyl-5-(hydroxymethyl)-1H-imidazole-2-thiol, followed by the thiolation of N-(3,4-dimethoxyphenethyl)acetamide. These reactions often occur under controlled temperature and pH conditions, utilizing catalysts such as transition metals.
Industrial Production Methods: In an industrial context, the production of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is optimized for high yield and purity. This may involve using high-pressure reactors and continuous flow systems to efficiently manage reaction kinetics and thermodynamics.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its imidazole ring and thioether linkage are particularly reactive centers.
Common Reagents and Conditions: Oxidative reactions might involve reagents such as hydrogen peroxide or potassium permanganate under acidic conditions. Reductive conditions could include the use of sodium borohydride or lithium aluminum hydride. Substitution reactions might be facilitated by using halogenating agents or nucleophilic reagents.
Major Products Formed: The oxidative transformation of this compound can yield sulfoxides or sulfones, while reduction might lead to de-thiolated or de-oxygenated derivatives. Substitution reactions could produce variously substituted acetamide derivatives.
Scientific Research Applications: This compound holds significant potential in various scientific research domains:
Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the construction of more complex molecular structures.
Biology: Its structural features could be exploited to investigate biological pathways and enzyme-substrate interactions.
Medicine: Potential medicinal chemistry applications include drug development, given its structural resemblance to bioactive molecules.
Industry: It might be used in the synthesis of specialty chemicals or materials with desired properties.
Mechanism of Action: The specific mechanism of action for this compound would depend on its context of use. In a biological setting, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known for binding to metal ions, suggesting potential enzyme inhibition pathways.
Comparison with Similar Compounds: Comparing 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide with other compounds reveals its unique features:
Similar Compounds:
2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide
3,4-dimethoxyphenethylamine derivatives
The presence of both the imidazole ring and the dimethoxyphenethyl group, coupled with the thioether linkage, makes it structurally distinct.
Its unique molecular framework offers potential advantages in specificity and activity in various applications.
This compound’s diverse reactivity, complex structure, and versatile applications make it a fascinating subject of study for both theoretical and practical research in multiple scientific fields.
Biological Activity
The compound 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a member of the imidazole derivative family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₇H₂₃N₃O₂S
- Molecular Weight : 333.5 g/mol
- CAS Number : 854941-49-4
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃N₃O₂S |
Molecular Weight | 333.5 g/mol |
CAS Number | 854941-49-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Utilizing benzylamine and glyoxal.
- Introduction of the Hydroxymethyl Group : Via hydroxymethylation using formaldehyde.
- Coupling with Acetamide : The thioether linkage is formed through thiolating agents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds with imidazole structures exhibit significant antiproliferative effects on cancer cell lines. For example, derivatives similar to this compound have been shown to induce apoptosis in mammalian cells by inhibiting topoisomerase activity .
- Antimicrobial Studies : A study demonstrated that related compounds exhibited marked antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Some imidazole derivatives have displayed neuroprotective effects by inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Key Features |
---|---|
1-benzyl-2-methylimidazole | Lacks thioether linkage |
2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide | No hydroxymethyl group |
N,N-diethyl-2-(1H-imidazol-2-ylthio)acetamide | Lacks benzyl and hydroxymethyl groups |
Properties
IUPAC Name |
2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-29-20-9-8-17(12-21(20)30-2)10-11-24-22(28)16-31-23-25-13-19(15-27)26(23)14-18-6-4-3-5-7-18/h3-9,12-13,27H,10-11,14-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRDCIQTQMULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.